1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Overview
Description
“1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 . It is a powder in physical form .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid”, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid” can be represented by the InChI code: 1S/C12H14N2O3/c15-11(9-4-3-6-13-8-9)14-7-2-1-5-10(14)12(16)17/h3-4,6,8,10H,1-2,5,7H2,(H,16,17) .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
“1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid” is a powder in physical form . It has a molecular weight of 234.25 . The compound is stored at room temperature .Scientific Research Applications
Structural and Spectroscopic Studies
- Diastereomeric Complex Analysis : A study on the diastereomeric complex involving a related piperidine-carboxylic acid showcases structural, spectroscopic (FTIR, NMR), and computational (DFT) analyses. This research provides insights into molecular conformation and hydrogen bonding, critical for understanding the compound's behavior in different environments (Bartoszak-Adamska et al., 2011).
Supramolecular Synthons and Crystal Engineering
- Supramolecular Synthon in Crystal Structures : Research into pyrazinecarboxylic acids examined the occurrence of a specific supramolecular synthon involving carboxylic acid and pyridine, which is pivotal for crystal engineering strategies. This study highlights the importance of molecular features in designing new materials (Vishweshwar et al., 2002).
Synthetic Chemistry and Material Science
- Piperidine Derivatives Synthesis : A methodology for synthesizing piperidine derivatives from serine, which could serve as versatile intermediates for a wide range of amines, illustrates the compound's role in organic synthesis and potential applications in pharmaceuticals (Acharya & Clive, 2010).
Heterocyclic Chemistry and Drug Design
- 1H-1,2,3-Triazole-4-carboxylic Acid Derivatives : Research on constructing triazole-carboxylic acid derivatives with a hydrogenated pyridine fragment showcases applications in heterocyclic chemistry. Such studies are fundamental for developing new compounds with potential therapeutic applications (Pokhodylo, 2018).
Molecular Interaction and Hydrogen Bonding
- Complex Formation with p-Hydroxybenzoic Acid : A study on the complex formation between a similar piperidine-carboxylic acid and p-hydroxybenzoic acid, analyzed through X-ray diffraction, FTIR, NMR spectroscopy, and computational methods, underscores the significance of hydrogen bonding in molecular assembly (Dega-Szafran et al., 2007).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid”, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(9-4-3-6-13-8-9)14-7-2-1-5-10(14)12(16)17/h3-4,6,8,10H,1-2,5,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQWUONIXFUCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585507 | |
Record name | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
CAS RN |
67691-59-2 | |
Record name | 2-Piperidinecarboxylic acid, 1-(3-pyridinylcarbonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67691-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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